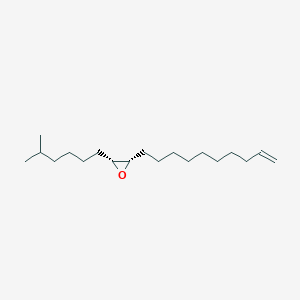

2-methyl-7R,8S-Epoxy-17-octadecene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H36O |

|---|---|

Molecular Weight |

280.5 g/mol |

IUPAC Name |

(2S,3R)-2-dec-9-enyl-3-(5-methylhexyl)oxirane |

InChI |

InChI=1S/C19H36O/c1-4-5-6-7-8-9-10-11-15-18-19(20-18)16-13-12-14-17(2)3/h4,17-19H,1,5-16H2,2-3H3/t18-,19+/m0/s1 |

InChI Key |

VEHBXHNRALNERE-RBUKOAKNSA-N |

Isomeric SMILES |

CC(C)CCCC[C@@H]1[C@@H](O1)CCCCCCCCC=C |

Canonical SMILES |

CC(C)CCCCC1C(O1)CCCCCCCCC=C |

Origin of Product |

United States |

Stereochemical Aspects of 2 Methyl 7r,8s Epoxy 17 Octadecene

Absolute and Relative Stereochemistry: (7R,8S) Configuration

The precise spatial arrangement of atoms, or stereochemistry, is paramount to the function of 2-methyl-7R,8S-Epoxy-17-octadecene. The designation (7R,8S) defines the absolute configuration at the two chiral centers located at the seventh and eighth carbon atoms of the octadecene chain. This specific arrangement is a crucial determinant of the molecule's biological activity.

This compound is a known trace component of the sex pheromone of the gypsy moth, Lymantria dispar. nih.gov Its saturated analogue, (+)-disparlure, which is chemically known as (7R,8S)-cis-7,8-epoxy-2-methyloctadecane, is the primary sex pheromone of this invasive pest species. The (7R,8S) configuration is essential for eliciting a behavioral response in the male gypsy moth. The enantiomer, with the (7S,8R) configuration, does not simply remain inactive; it acts as a potent inhibitor of the pheromonal response, highlighting the exquisite stereochemical selectivity of the insect's olfactory system. nih.gov

Table 1: Chirality and Biological Activity of Disparlure (B1670770) Enantiomers

| Enantiomer | Absolute Configuration | Biological Activity in Male Gypsy Moths |

| (+)-Disparlure | (7R,8S) | Active Pheromone |

| (-)-Disparlure | (7S,8R) | Inhibitor of Pheromonal Response |

This table illustrates the critical role of absolute stereochemistry in the biological function of disparlure, the saturated analog of this compound.

Conformational Analysis of the Epoxy Ring and Alkene Moiety

The biological activity of this compound is not only determined by its absolute and relative stereochemistry but also by its conformational flexibility. The long aliphatic chain, the three-membered epoxy ring, and the terminal double bond all contribute to a dynamic three-dimensional structure.

The presence of the terminal alkene moiety in this compound, which is absent in disparlure, introduces additional conformational considerations. The sp2 hybridized carbons of the double bond and the attached hydrogens lie in a plane, and rotation around the C16-C17 bond will be influenced by steric interactions with the rest of the aliphatic chain. While specific conformational analysis of the entire this compound molecule is not extensively documented, the principles governing alkane and alkene conformational preferences suggest a flexible chain with a more rigid region around the epoxide.

Research has shown that the two enantiomers of disparlure adopt different conformations with distinct energy levels when docked into the binding pockets of the pheromone-binding proteins (PBPs) of the gypsy moth. nih.gov This difference in conformational binding is a key factor in the enantiomer discrimination observed in the insect's response. nih.gov It is highly probable that similar conformational dynamics are at play for this compound.

Implications of Stereoisomerism in Biological and Synthetic Research

The strict stereochemical requirements for the biological activity of this compound and its analogs have significant implications for both biological research and synthetic chemistry.

From a practical standpoint, the stereospecificity of the gypsy moth's response is exploited in pest management strategies. Mating disruption, which involves permeating the atmosphere with synthetic pheromones to confuse male moths and prevent them from locating females, is a widely used and environmentally friendly control method. researchgate.net For this to be effective, the synthetic pheromone must be of high enantiomeric purity, as the presence of the inhibitory (-) enantiomer can reduce the efficacy of the (+)-enantiomer.

This necessity for enantiomerically pure compounds has driven the development of numerous sophisticated and elegant synthetic strategies. kci.go.kr These approaches often employ chiral starting materials, asymmetric catalysis, or enzymatic resolutions to control the stereochemistry at the C7 and C8 positions. The Sharpless asymmetric epoxidation is a notable example of a powerful tool used in the synthesis of such compounds. nih.gov The ongoing research into more efficient and scalable syntheses of these complex molecules is crucial for their practical application in agriculture and forestry. kci.go.kr

Natural Occurrence and Biosynthetic Pathways of 2 Methyl 7r,8s Epoxy 17 Octadecene

Biological Origin and Identification in Insect Species

The identification of 2-methyl-7R,8S-epoxy-17-octadecene has been primarily associated with moths of the genus Lymantria, where it often co-occurs with other structurally related pheromone components.

Lymantria dispar (Gypsy Moth) Pheromone System

In the gypsy moth, Lymantria dispar, the primary and most well-known sex pheromone is (+)-disparlure, which is (7R,8S)-cis-7,8-epoxy-2-methyloctadecane. nih.govresearchgate.net However, detailed analyses of pheromone gland extracts from female L. dispar, particularly from Asian populations, have revealed the presence of this compound as a trace component. nih.govresearchgate.net

Lymantria monacha (Nun Moth) Pheromone System

The sex pheromone of the nun moth, Lymantria monacha, is a more complex blend compared to that of L. dispar. The nun moth utilizes a combination of epoxides and an alkene for chemical communication. mdpi.com The identified components of the female-produced sex pheromone include (-)-disparlure ((7S,8R)-cis-7,8-epoxy-2-methyloctadecane), (+)-monachalure ((7R,8S)-cis-7,8-epoxyoctadecane), (-)-monachalure ((7S,8R)-cis-7,8-epoxyoctadecane), and the precursor olefin, (Z)-2-methyl-7-octadecene. mdpi.com While this compound itself has not been explicitly identified as a component of the L. monacha pheromone blend, the presence of the structurally related disparlure (B1670770) and its precursor highlights the shared biosynthetic machinery within the Lymantria genus. mdpi.comresearchgate.net

Comparative Analysis Across Lepidopteran Systems

The pheromones of the Lymantria genus are examples of what are known as Type II lepidopteran pheromones, which are characterized as polyunsaturated hydrocarbons and their epoxidized derivatives. researchgate.net These compounds are distinct from the more common Type I pheromones, which are typically C10-C18 acetates, alcohols, and aldehydes. researchgate.netnih.gov The biosynthesis of these complex hydrocarbons is derived from fatty acid metabolism, often with modifications such as the introduction of methyl branches. nih.govnih.gov The presence of this compound in L. dispar alongside its saturated analogue, disparlure, and the occurrence of similar structures in L. monacha and other related species, suggests an evolutionary divergence in pheromone blends from a common set of biosynthetic pathways. mdpi.comresearchgate.net This variation in pheromone components, often involving different isomers or the presence of trace compounds, is crucial for maintaining reproductive isolation between closely related and sympatric species. researchgate.net

Detailed Enzymatic Biosynthetic Pathway Elucidation

The biosynthesis of this compound and related compounds in Lymantria species is a multi-step process that begins with common metabolic precursors and involves a series of specialized enzymatic reactions.

Precursor Utilization (e.g., Valine) for Chain Initiation

Research into the biosynthesis of disparlure in Lymantria dispar has revealed that the pathway for its hydrocarbon backbone, which is shared with this compound, initiates with the amino acid valine. pnas.org Deuterium-labeling studies have conclusively shown that valine provides the carbon atoms for the methyl-branched start of the fatty acid chain. pnas.org In many lepidopteran species, the carbon skeletons for pheromones are derived from amino acids, which are converted into short, branched-chain acyl-CoA primers for the fatty acid synthase complex. nih.gov

Fatty Acid Chain Elongation Processes

Following the initiation with a valine-derived unit, the fatty acid chain is elongated through the standard fatty acid synthase (FAS) machinery. pnas.org In the case of the disparlure precursor, the chain is extended to a total of 19 carbons. pnas.org This process involves the sequential addition of two-carbon units from malonyl-CoA. nih.gov

A key step in the formation of the specific structure of the disparlure precursor is the introduction of a double bond by a desaturase enzyme. pnas.org In L. dispar, an unusual Δ12 desaturase acts on the methyl-branched substrate to create 18-methyl-Z12-nonadecenoate. pnas.org This is followed by a decarboxylation step, which removes a carbon atom to yield the C18 hydrocarbon, 2-methyl-Z7-octadecene. pnas.org This alkene is the direct precursor to disparlure and, through a similar pathway involving an additional terminal desaturation step, is also the precursor to this compound. The final step is the epoxidation of the double bond at the 7,8-position to form the final epoxide pheromone component. pnas.org

Desaturase Activity and Double Bond Introduction

A critical step in the biosynthesis of the precursor to these pheromones is the introduction of a double bond into a saturated fatty acyl-CoA chain. In the case of the gypsy moth, this is accomplished by a unique desaturase enzyme. Unlike many other moth species that utilize Δ9 or Δ11 desaturases, the gypsy moth employs a Δ12 desaturase. pnas.orgresearchgate.netnih.govcsic.es This enzyme exhibits specificity for a methyl-branched substrate, acting on 18-methyl-nonadecanoyl-CoA to introduce a double bond at the 12th carbon position. This reaction yields 18-methyl-Z12-nonadecenoate. pnas.orgresearchgate.netnih.govcsic.es

| Enzyme | Substrate | Product | Organism |

| Δ12 Desaturase | 18-methyl-nonadecanoyl-CoA | 18-methyl-Z12-nonadecenoate | Lymantria dispar |

Decarboxylation Reactions in Hydrocarbon Precursor Formation

Following desaturation, the resulting fatty acyl intermediate undergoes decarboxylation to form the hydrocarbon backbone of the pheromone. The process involves the removal of the carboxyl group from 18-methyl-Z12-nonadecenoate. pnas.orgresearchgate.netnih.govcsic.es This enzymatic reaction results in the formation of the alkene, 2-methyl-Z7-octadecene, which serves as the direct precursor to disparlure. pnas.orgresearchgate.netnih.govcsic.es Decarboxylation is a common reaction in the biosynthesis of insect hydrocarbons. nih.gov

| Precursor | Enzyme Type | Product |

| 18-methyl-Z12-nonadecenoate | Decarboxylase | 2-methyl-Z7-octadecene |

Epoxidation Enzymology and Stereoselectivity

The final step in the biosynthesis of disparlure, and by extension this compound, is the epoxidation of the alkene precursor. An epoxidase enzyme catalyzes the conversion of 2-methyl-Z7-octadecene to (7R,8S)-cis-7,8-epoxy-2-methyloctadecane (disparlure). pnas.orgresearchgate.netnih.govcsic.es This reaction is highly stereoselective, predominantly producing the (+)-(7R,8S)-enantiomer, which is the biologically active form that attracts male gypsy moths. pnas.orgwikipedia.orgsciencebase.com The (-)-enantiomer, on the other hand, has been shown to be inhibitory. pnas.org The presence of the C17 double bond in this compound suggests a similar epoxidation of a corresponding diene precursor.

| Precursor | Enzyme Type | Product | Stereoselectivity |

| 2-methyl-Z7-octadecene | Epoxidase | (7R,8S)-cis-7,8-epoxy-2-methyloctadecane | (+)-(7R,8S) |

Cellular and Tissue Localization of Biosynthetic Processes

The biosynthesis of these complex pheromones is compartmentalized within the insect's body. The initial steps, including the formation of the alkene precursor 2-methyl-Z7-octadecene, occur in specialized cells known as oenocytes. pnas.orgresearchgate.netnih.govcsic.es These cells are often associated with the abdominal epidermis. However, the final epoxidation step is spatially separated and takes place in the cells of the female's pheromone gland, which is located in the intersegmental membrane between the 8th and 9th abdominal segments. pnas.orgresearchgate.netnih.govcsic.esnih.gov

| Biosynthetic Step | Cellular/Tissue Location |

| Alkene Precursor Synthesis (Desaturation & Decarboxylation) | Oenocytes |

| Epoxidation | Pheromone Gland |

Transport Mechanisms of Intermediates and Final Compound within Organisms

To facilitate the movement of the lipid-soluble alkene precursor from its site of synthesis to the site of final modification, a transport mechanism is essential. The alkene, 2-methyl-Z7-octadecene, is released from the oenocytes into the hemolymph, the insect's circulatory fluid. It is then transported to the pheromone gland, and this transport is believed to be mediated by a specific carrier protein called lipophorin. pnas.orgresearchgate.netnih.govcsic.es Lipophorin is a major lipoprotein in the hemolymph of insects and is known to be involved in the transport of various lipids, including hydrocarbons and pheromones, between different tissues. nih.govncsu.edunih.gov

| Molecule | Transport Medium | Carrier Protein | From | To |

| 2-methyl-Z7-octadecene | Hemolymph | Lipophorin | Oenocytes | Pheromone Gland |

Advanced Chemical Synthesis Strategies for 2 Methyl 7r,8s Epoxy 17 Octadecene

Methodological Evolution of Synthetic Approaches

The synthesis of disparlure (B1670770) has progressed from initial non-selective methods to highly refined stereoselective strategies, reflecting broader trends in synthetic organic chemistry.

Early Total Synthesis Efforts

The first synthesis of disparlure was reported shortly after its isolation and structural identification. libretexts.org These initial efforts were primarily focused on confirming the proposed structure and were not stereoselective. libretexts.org A common early approach involved the creation of the C19 backbone and subsequent epoxidation of an olefin precursor. libretexts.orggoogle.com

One of the early total syntheses involved the reaction of isoheptyl bromide with an organometallic derivative of 1-dodecyne. google.com This step formed the alkyne precursor, 2-methyloctadec-7-yne. Subsequent partial hydrogenation of this alkyne, typically using a Lindlar catalyst (palladium on a support), yielded the (Z)- or cis-alkene, 2-methyl-7-octadecene. google.com The final step was the epoxidation of this cis-alkene using a peroxy acid, such as m-chloroperbenzoic acid (m-CPBA), to form the desired cis-epoxide. libretexts.org

However, these early syntheses produced a racemic mixture, meaning both the desired (+)-(7R,8S) enantiomer and the undesired (-)-(7S,8R) enantiomer were formed in equal amounts. Furthermore, the hydrogenation step was not perfectly stereoselective, often resulting in a mixture of Z and E (trans) isomers of the alkene, which upon epoxidation led to a mixture of cis and trans epoxides, necessitating extensive purification. libretexts.org

| Step | Reactants | Product | Reagents/Conditions |

| 1 | Isoheptyl bromide, Organometallic compound of 1-dodecyne | 2-methyloctadec-7-yne | Anhydrous polar organic diluent, 20-150°C |

| 2 | 2-methyloctadec-7-yne | 2-methyl-7-cis-octadecene | Palladium catalyst, -10 to +60°C |

| 3 | 2-methyl-7-cis-octadecene | (±)-cis-7,8-epoxy-2-methyloctadecane | Epoxidizing agent (e.g., peroxy acid) |

Development of Stereoselective Syntheses

The realization that only the (+)-enantiomer of disparlure is biologically active spurred the development of stereoselective synthetic routes. acs.org The primary challenge was to control the absolute stereochemistry at the C7 and C8 positions of the epoxide ring.

A significant breakthrough was the application of the Sharpless asymmetric epoxidation. libretexts.orgmdpi.com This method allows for the enantioselective epoxidation of allylic alcohols. In this approach, a suitable allylic alcohol is subjected to epoxidation using titanium tetraisopropoxide, a chiral diethyl tartrate (DET), and an oxidant like tert-butyl hydroperoxide (t-BuOOH). Depending on whether (+)-DET or (-)-DET is used, the epoxide is formed with high enantioselectivity on a specific face of the double bond. This strategy was successfully used to synthesize optically pure disparlure and its isomers. libretexts.org

Another powerful stereoselective method involves the asymmetric chloroallylboration of an aldehyde. acs.org For instance, undecanal (B90771) can be reacted with (Z)-(γ-chloroallyl)diisopinocampheylborane, a chiral reagent derived from α-pinene. This reaction produces a syn-vinylchlorohydrin, which can be cyclized to the corresponding cis-vinyl epoxide with high diastereoselectivity and enantioselectivity. acs.org This epoxide intermediate is then converted to (+)-disparlure through hydroboration, oxidation, tosylation, and finally, alkylation with a suitable cuprate (B13416276) reagent. acs.orgwikipedia.org This approach is notable for its efficiency and the high enantiomeric purity of the final product. acs.org

Enantioselective Synthesis Methodologies

To avoid the separation of enantiomers from a racemic mixture, chemists have developed several enantioselective strategies that directly produce the desired (+)-disparlure.

Chiral Pool Approaches (e.g., from D-glucose, tartaric acid)

The chiral pool approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. The inherent chirality of the starting material is transferred through the synthetic sequence to the final target molecule.

L-(+)-Glutamic acid has been employed as a chiral starting material for the synthesis of (+)-disparlure. libretexts.org In this multi-step synthesis, the stereocenter of the glutamic acid is preserved and ultimately becomes one of the stereocenters in the final epoxide. The synthesis involves the transformation of glutamic acid into a key chiral intermediate, which is then elaborated to form the disparlure backbone before the final epoxidation step. libretexts.org

Similarly, D-mannitol, a derivative of D-glucose, has served as a starting point. Its multiple stereocenters provide a template for building the chiral portion of the target molecule. Other natural products like tartaric acid have also been investigated as chiral precursors for intermediates in disparlure synthesis. mdpi.com While effective in achieving high enantiopurity, these chiral pool syntheses can sometimes be lengthy and require numerous steps to transform the starting material into the desired product.

Asymmetric Catalysis in Stereocenter Construction

Asymmetric catalysis is a powerful strategy where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. This approach is often more efficient than using stoichiometric chiral reagents or auxiliaries.

The Sharpless Asymmetric Epoxidation, as mentioned earlier, is a prime example of asymmetric catalysis and was a landmark achievement in the synthesis of (+)-disparlure. libretexts.org It provided a reliable method for setting the two adjacent stereocenters of the epoxide ring with high enantioselectivity. libretexts.orgmdpi.com

| Catalytic Method | Catalyst | Key Reaction | Reference |

| Asymmetric Epoxidation | Titanium tetraisopropoxide / Diethyl tartrate | Epoxidation of an allylic alcohol | libretexts.org |

| Asymmetric Aldol Reaction | L-proline | Aldol reaction of undecanal and cyclopentanone | researchgate.net |

| Enantioselective Iodolactonization | BINOL-amidine | Iodolactonization of a Z-alkenoic acid | nih.gov |

Use of Chiral Auxiliaries and Reagents

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed.

In the synthesis of disparlure, chiral sulfoxides have been used as effective chiral auxiliaries. For example, the anion of (R)-methyl p-tolyl sulfoxide (B87167) can be reacted with an ester to form a β-keto sulfoxide. beilstein-journals.org The subsequent stereoselective reduction of the ketone in this intermediate, often chelation-controlled using a reagent like DIBAL-H in the presence of zinc chloride, yields a hydroxyl group with a specific stereochemistry. The sulfoxide group, having served its purpose in directing the reduction, is then removed, and the resulting chiral alcohol can be elaborated into (+)-disparlure. beilstein-journals.org

The use of (Z)-(γ-chloroallyl)diisopinocampheylborane, derived from the natural product α-pinene, is another example of employing a chiral reagent to set a key stereocenter. acs.org In this case, the chiral borane (B79455) reagent reacts with an achiral aldehyde to produce an enantiomerically enriched product, with the chirality originating from the isopinocampheyl groups which are not incorporated into the final product. acs.org

Key Reaction Transformations in Synthesis

The construction of 2-methyl-7R,8S-Epoxy-17-octadecene from simpler, readily available starting materials necessitates a series of carefully orchestrated chemical reactions. These transformations are chosen for their reliability, stereoselectivity, and efficiency in building the target molecule.

The Wittig reaction is a cornerstone of alkene synthesis, prized for its ability to form carbon-carbon double bonds with good control over stereochemistry. organic-chemistry.orgmasterorganicchemistry.com This reaction involves the interaction of a phosphorus ylide with an aldehyde or ketone. masterorganicchemistry.com The geometry of the resulting alkene is influenced by the nature of the ylide; stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

In the context of synthesizing long-chain alkenes like the precursor to this compound, the Wittig reaction provides a powerful tool for connecting two smaller carbon fragments. For instance, a C11 phosphonium (B103445) ylide could be reacted with a C8 aldehyde to construct the C19 backbone. The choice of reaction conditions and the structure of the ylide and carbonyl compound are critical for achieving the desired cis or trans configuration of the double bond. While highly effective, a notable drawback can be the separation of the desired alkene from the triphenylphosphine (B44618) oxide byproduct. google.com

Table 1: Comparison of Wittig Reaction Ylide Types

| Ylide Type | Substituent on Ylide | Reactivity | Predominant Alkene Geometry |

|---|---|---|---|

| Non-stabilized | Alkyl groups | High | (Z)-alkene organic-chemistry.org |

| Stabilized | Electron-withdrawing groups | Lower | (E)-alkene organic-chemistry.org |

The crucial epoxide ring in this compound is introduced through an epoxidation reaction. The challenge lies in controlling both the regioselectivity (which double bond to epoxidize in a polyunsaturated precursor) and the stereoselectivity (the orientation of the oxygen atom addition).

Common reagents for this transformation include peroxy acids such as m-chloroperbenzoic acid (mCPBA). The reaction with mCPBA is stereospecific, meaning the geometry of the alkene is retained in the epoxide. imperial.ac.uk For example, a cis-alkene will yield a cis-epoxide. The epoxidation of allylic alcohols can be directed by the hydroxyl group, leading to high stereoselectivity. imperial.ac.uk

Another approach involves the use of formic acid and hydrogen peroxide. The Sharpless asymmetric epoxidation is a particularly powerful method for achieving high enantioselectivity in the epoxidation of allylic alcohols, a key step in the synthesis of chiral epoxides. mdpi.com

Building the long carbon chain of this compound often involves alkylation and other carbon chain elongation techniques. youtube.com One common and effective method is the alkylation of terminal alkynes. youtube.comyoutube.com This process typically involves deprotonating a terminal alkyne with a strong base, such as sodium amide (NaNH₂), to form a highly nucleophilic acetylide anion. youtube.comyoutube.com This anion can then react with an alkyl halide in an SN2 reaction to form a new carbon-carbon bond, thus extending the chain. youtube.comyoutube.com

For example, to synthesize a precursor to the target molecule, one could start with a shorter terminal alkyne and an appropriate alkyl bromide. This strategy allows for the stepwise and controlled construction of the carbon backbone. google.com The resulting internal alkyne can then be selectively reduced to a cis-alkene using a poisoned catalyst like Lindlar's catalyst, which is crucial for establishing the correct stereochemistry for the subsequent epoxidation. google.com

Throughout the synthesis, it is often necessary to convert one functional group into another to facilitate subsequent reactions or to introduce the final desired functionality. fiveable.menumberanalytics.com These transformations, known as functional group interconversions, are fundamental to organic synthesis. imperial.ac.uknumberanalytics.com Examples include the reduction of a carboxylic acid or ester to an alcohol, the oxidation of an alcohol to an aldehyde or ketone, or the conversion of an alcohol to a good leaving group like a tosylate to enable substitution reactions. vanderbilt.edu

Protective group chemistry is also indispensable. Certain functional groups may be reactive under the conditions required for a transformation elsewhere in the molecule. To prevent unwanted side reactions, these groups are temporarily "protected" by converting them into a less reactive form. After the desired reaction is complete, the protecting group is removed to regenerate the original functional group. For instance, an alcohol might be protected as a silyl (B83357) ether to prevent it from interfering with a Grignard reaction, and then deprotected later in the synthesis. The selection of appropriate protecting groups is crucial for the success of a multi-step synthesis.

Green Chemistry Principles in the Synthesis of this compound

Modern synthetic chemistry places increasing emphasis on the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. While the synthesis of a complex molecule like this compound can be challenging to make entirely "green," several principles can be applied to improve its environmental footprint.

One key aspect is the use of catalytic reactions. For instance, employing catalytic amounts of a reagent, such as in the Sharpless epoxidation or using a palladium catalyst for hydrogenation, is preferable to using stoichiometric amounts of reagents that generate significant waste. google.commdpi.com The development of catalytic Wittig reactions is also an area of active research that aims to reduce the generation of triphenylphosphine oxide waste. organic-chemistry.org

Another principle is maximizing atom economy, which means designing syntheses where the maximum number of atoms from the reactants are incorporated into the final product. Reactions like additions and cycloadditions are generally more atom-economical than substitutions and eliminations.

Furthermore, the choice of solvents and the reduction of energy consumption are important considerations. Whenever possible, safer solvents should be used, and reactions should be designed to run at ambient temperature and pressure. While achieving a fully green synthesis of a complex natural product is a significant challenge, the application of these principles can lead to more sustainable and efficient synthetic routes.

Reactivity and Chemical Transformations of 2 Methyl 7r,8s Epoxy 17 Octadecene

Epoxide Ring-Opening Reactions and Mechanistic Investigations

The epoxide ring of 2-methyl-7R,8S-epoxy-17-octadecene is the most reactive site in the molecule. Its reactions are characteristic of 1,2-disubstituted epoxides and are of significant interest for the synthesis of analogs and for understanding its metabolic fate in biological systems. beilstein-journals.orgresearchgate.net The ring-opening can be catalyzed by both acids and bases, proceeding through different mechanisms that influence the regioselectivity and stereochemistry of the products.

Under acidic conditions, the epoxide oxygen of this compound is first protonated, which enhances the electrophilicity of the epoxide carbons and makes the hydroxyl group a better leaving group. youtube.comkhanacademy.org The subsequent nucleophilic attack can proceed via a mechanism that has characteristics of both SN1 and SN2 pathways. libretexts.org

The regioselectivity of the attack by a nucleophile is dependent on the nature of the nucleophile and the stability of the potential carbocation-like transition states. For this compound, the two carbons of the epoxide ring are both secondary. In such cases, with a weak nucleophile, the attack typically occurs at the carbon atom that can better stabilize a partial positive charge. stackexchange.comyoutube.com However, steric hindrance also plays a role. In many instances of acid-catalyzed opening of symmetrically substituted epoxides, a mixture of regioisomers may be formed. stackexchange.com A simple reaction of disparlure (B1670770) with a weak acid in the presence of potassium permanganate (B83412) results in the formation of undecanoic acid and 6-methyl-heptanoic acid, indicating cleavage of the epoxide. wikipedia.org

Table 1: Regioselectivity in Acid-Catalyzed Epoxide Ring Opening

| Nucleophile | Predominant Site of Attack | Resulting Product Type |

| H₂O/H⁺ | C7 or C8 | Diol |

| ROH/H⁺ | C7 or C8 | Alkoxy alcohol |

| HX (anhydrous) | C7 or C8 | Halohydrin |

This table represents the generally expected outcomes for a 1,2-disubstituted epoxide like this compound.

In the presence of a strong nucleophile and under basic or neutral conditions, the ring-opening of the epoxide occurs via a classic SN2 mechanism. libretexts.orgmasterorganicchemistry.com The nucleophile directly attacks one of the electrophilic carbons of the epoxide ring, leading to the opening of the ring.

For this compound, which has two secondary carbons in the epoxide ring, the nucleophilic attack will preferentially occur at the less sterically hindered carbon atom. masterorganicchemistry.com However, since both carbons are part of a long aliphatic chain, the steric environments at C7 and C8 are quite similar. Therefore, a mixture of products resulting from the attack at both carbons can be expected, although one regioisomer may be favored depending on the specific nucleophile and reaction conditions.

Table 2: Regioselectivity in Base-Catalyzed Epoxide Ring Opening

| Nucleophile | Predominant Site of Attack | Resulting Product Type |

| OH⁻ | Less sterically hindered carbon (C7 or C8) | Diol |

| RO⁻ | Less sterically hindered carbon (C7 or C8) | Alkoxy alcohol |

| R-MgX | Less sterically hindered carbon (C7 or C8) | Alcohol with extended carbon chain |

| LiAlH₄ | Less sterically hindered carbon (C7 or C8) | Alcohol |

This table illustrates the expected regioselectivity for the base-catalyzed ring opening of a 1,2-disubstituted epoxide.

A key feature of epoxide ring-opening reactions is the stereochemical outcome. The attack of the nucleophile occurs from the side opposite to the carbon-oxygen bond of the epoxide, resulting in an inversion of configuration at the carbon atom that is attacked. masterorganicchemistry.com This is a hallmark of the SN2 reaction mechanism.

In the case of this compound, which has a cis configuration, the two substituents on the resulting cyclohexane (B81311) ring will be trans to each other in the product. For instance, the enzymatic hydrolysis of both (+)- and (–)-disparlure by epoxide hydrases from the antennae of the male gypsy moth yields the corresponding (7R,8R)-threo diol, which confirms a backside nucleophilic attack by water. rsc.org

The reactivity of the epoxide ring has been exploited in the synthesis of various analogs of disparlure for structure-activity relationship studies. beilstein-journals.orgresearchgate.net The regioselective and stereoselective opening of the epoxide allows for the introduction of different functional groups at specific positions, leading to a diverse range of derivatives.

For example, the regioselective ring-opening of an epoxide intermediate with a Grignard reagent has been a key step in a formal synthesis of (+)-disparlure, demonstrating the utility of this reaction in building the carbon skeleton. researchgate.net The synthesis of various disparlure analogs often involves the creation of a diol from the epoxide, which can then be further modified. beilstein-journals.orglibretexts.org

Reactions Involving the Terminal Alkene Moiety

The terminal double bond at C17-C18 in this compound offers another site for chemical transformations, primarily through electrophilic addition reactions.

The electron-rich pi bond of the alkene is susceptible to attack by electrophiles. savemyexams.comchemistrystudent.com Common electrophilic addition reactions include hydrogenation, halogenation, hydrohalogenation, and hydration.

In the context of a molecule like this compound, the challenge often lies in achieving selective reaction at the alkene without affecting the epoxide ring. For instance, catalytic hydrogenation to saturate the double bond can sometimes lead to the simultaneous opening of the epoxide ring as a side reaction. nih.gov The choice of catalyst and reaction conditions is therefore crucial to ensure the desired transformation.

Table 3: Common Electrophilic Addition Reactions at the Terminal Alkene

| Reagent | Product Type |

| H₂/Catalyst (e.g., Pd/C, PtO₂) | Alkane |

| Br₂ | Dibromoalkane |

| HBr | Bromoalkane (Markovnikov addition) |

| H₂O/H⁺ | Alcohol (Markovnikov addition) |

This table summarizes typical electrophilic addition reactions applicable to the terminal alkene of this compound.

Radical Reactions

While the ionic ring-opening of epoxides is a well-documented and common transformation, the radical-mediated reactions of these moieties are less explored but offer unique synthetic pathways. For this compound, radical reactions can be initiated at the epoxide ring, leading to novel structures.

The generation of a radical species at or adjacent to the epoxide can induce ring-opening. One such method involves the use of titanocene (B72419) reagents, such as bis(cyclopentadienyl)titanium(III) chloride (Cp₂TiCl), which can achieve regioselective radical epoxide opening through a single electron transfer (SET) mechanism. mdpi.com This process combines Lewis acid catalysis with radical chemistry. The initial electron transfer from the metal to the epoxide facilitates the opening of the strained ring, forming a β-titanoxyl radical intermediate. This radical can then participate in further reactions.

Computational studies on radical-mediated thiol-epoxy reactions suggest that the direct addition of a thiyl radical to the epoxide ring is a relatively slow process. However, the subsequent chain transfer steps are significantly faster. nih.gov The stability of the formed radicals and the inherent ring strain of the epoxide are major driving forces influencing the reaction kinetics and energetics. nih.gov

A generalized scheme for a radical-induced ring-opening of an epoxide like this compound is presented below. The reaction can be initiated by a radical species (R•), which attacks one of the carbon atoms of the epoxide ring. This leads to the cleavage of a C-O bond and the formation of an oxygen-centered radical. This intermediate can then be trapped by a hydrogen donor or undergo further rearrangement.

Table 1: Potential Radical Reactions of this compound

| Reaction Type | Reagents/Conditions | Intermediate | Potential Product(s) |

| Reductive Ring-Opening | Cp₂TiCl, 1,4-cyclohexadiene | β-Titanoxyl radical | Alcohols |

| Thiol-Epoxy Reaction | Thiol (R'SH), Radical Initiator | Alkoxy radical | β-Hydroxy sulfide |

| Intramolecular Cyclization | Radical initiator, suitable tether | Carbon-centered radical | Cyclic ethers/lactones |

It is important to note that specific experimental data on the radical reactions of this compound are scarce in the literature. The information presented here is based on the known reactivity of other epoxides and computational models.

Development of Chemical Derivatives and Analogues through Targeted Modifications

The synthesis of derivatives and analogues of this compound, the sex pheromone of the gypsy moth known as (+)-disparlure, has been a subject of intense research for several decades. researchgate.net These modifications are primarily aimed at understanding the structure-activity relationship (SAR) that governs its interaction with the pheromone-binding proteins (PBPs) in the male moth's antennae, which is the first step in olfactory recognition. nih.gov

Targeted modifications have included the synthesis of stereoisomers, the introduction of heteroatoms, and the attachment of fluorescent labels. These studies provide valuable insights into the structural requirements for biological activity.

One key area of investigation has been the synthesis of all four possible stereoisomers of disparlure to assess their biological activity. These studies have consistently shown that the (+)-(7R,8S)-enantiomer is the most active, while the (-)-(7S,8R)-enantiomer can act as an inhibitor. nih.gov

To further probe the binding interactions, researchers have synthesized oxa and thia analogues of disparlure, where a methylene (B1212753) group in the backbone is replaced by an oxygen or sulfur atom, respectively. nih.gov Ab initio calculations and docking studies of these analogues with models of the two known gypsy moth PBPs (LdisPBP1 and LdisPBP2) revealed that the introduction of a heteroatom alters the conformational landscape of the molecule. nih.gov Interestingly, sulfur-containing analogues showed an enhanced binding affinity for the PBPs in vitro. nih.gov

Another powerful approach for studying ligand-protein interactions is the use of fluorescently labeled analogues. Fluorescently tagged disparlure enantiomers have been synthesized and used in binding assays with LdisPBP1 and LdisPBP2. researchgate.net These studies have shown that the two PBPs exhibit different binding affinities for the enantiomers of the fluorescently labeled disparlure, further highlighting the specificity of the recognition process. researchgate.net

Table 2: Examples of Targeted Modifications of this compound and their Purpose

| Modification | Example Compound(s) | Purpose of Modification |

| Stereoisomer Synthesis | (-)-(7S,8R)-disparlure, trans-isomers | Elucidate the role of stereochemistry in biological activity. |

| Heteroatom Substitution | Oxa and thia analogues of disparlure | Investigate the influence of backbone conformation and electronic properties on PBP binding. nih.gov |

| Isotopic Labeling | Deuterated disparlure | Used in NMR studies to probe the conformation of the ligand when bound to the PBP. |

| Fluorescent Tagging | 6-FAM labeled disparlure enantiomers | Enable fluorescence-based binding assays to quantify ligand-PBP interactions. researchgate.net |

| Chain Length Variation | Analogues with shorter or longer alkyl chains | Determine the optimal chain length for PBP binding and biological activity. |

These targeted modifications, coupled with biological assays and computational modeling, have significantly advanced our understanding of how this compound is recognized at the molecular level, paving the way for the design of more effective pest management strategies.

Analytical and Spectroscopic Characterization of 2 Methyl 7r,8s Epoxy 17 Octadecene

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the separation of 2-methyl-7R,8S-epoxy-17-octadecene from other pheromone components and for its quantification. Given the compound's volatility and the presence of stereoisomers, both gas and liquid chromatography play crucial roles.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Identification

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the detection and identification of volatile compounds like this compound from insect pheromone gland extracts. pnas.org The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the GC column, while the mass spectrometer provides information about the mass-to-charge ratio of the fragmented ions, allowing for structural inference and identification.

In the analysis of pheromone extracts from Lymantria dispar, a mass selective detector can be coupled to a gas chromatograph equipped with a capillary column. pnas.org The mass spectrometer can be operated in either full scan mode or selected ion monitoring (SIM) mode. The SIM mode is particularly useful for detecting trace components, as it increases sensitivity by focusing on specific ions characteristic of the target molecule. pnas.org For the related compound, disparlure (B1670770) (2-methyl-7R,8S-epoxy-octadecane), characteristic ions at m/z 43, 141, and 183 have been monitored. pnas.org The molecular ion of the alkene precursor, 2-methyl-Z7-octadecene, is observed at m/z 266. pnas.org

The fragmentation pattern in electron impact (EI) mass spectrometry for long-chain aliphatic compounds is characterized by clusters of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups. For this compound, the presence of the epoxide ring and the terminal double bond would lead to a specific fragmentation pattern aiding in its identification.

High-Performance Liquid Chromatography (HPLC), particularly Chiral HPLC for Stereoisomer Separation

High-performance liquid chromatography (HPLC) is a crucial technique for the isolation and purification of this compound from crude extracts before further analysis. nih.gov Furthermore, due to the presence of two chiral centers at the C7 and C8 positions of the epoxide ring, this compound can exist as four possible stereoisomers. The biological activity of such pheromones is often highly dependent on the specific stereochemistry. Chiral HPLC is the method of choice for the separation of these enantiomers and diastereomers.

Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose (B160209), are widely used for the enantioseparation of a variety of chiral compounds, including those with epoxide functionalities. mdpi.comnih.govresearchgate.netnih.govresearchgate.net The separation mechanism on these columns involves the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP. The differential stability of these complexes for different enantiomers leads to their separation. The choice of the mobile phase, which can be normal-phase, reversed-phase, or polar organic, significantly influences the retention and resolution of the enantiomers. nih.govnih.gov For instance, the separation of dihydropyridine (B1217469) enantiomers on polysaccharide-based columns has shown that the enantiomer elution order can even be reversed by changing the mobile phase composition. nih.gov

| Parameter | Description |

| Stationary Phase | Polysaccharide-based (e.g., cellulose or amylose derivatives) |

| Mobile Phase | Normal-phase (e.g., hexane/isopropanol), Reversed-phase (e.g., acetonitrile/water), or Polar organic (e.g., methanol) |

| Detection | UV or Refractive Index (RI) detector |

| Principle | Differential interaction of enantiomers with the chiral stationary phase, leading to separation. |

Advanced GC Columns and Methodologies for Complex Mixtures

The separation of this compound from its saturated analogue, (+)-disparlure, and other components in the pheromone gland extract requires the use of high-resolution GC columns with different polarities. The choice of the GC column is critical for achieving baseline separation of closely related compounds.

Research on the pheromone blend of Lymantria dispar has utilized a range of GC columns to achieve separation of the novel component from disparlure. nih.gov The relative elution order of this compound and (+)-disparlure is dependent on the polarity of the stationary phase. nih.gov

| GC Column | Stationary Phase Polarity | Elution Order |

| DB-5 | Non-polar | This compound elutes before (+)-disparlure. nih.gov |

| DB-210 | Intermediate-polar | This compound elutes before (+)-disparlure. nih.gov |

| DB-23 | High-polar | (+)-disparlure elutes before this compound. nih.gov |

| SP-1000 | High-polar | (+)-disparlure elutes before this compound. nih.gov |

This differential retention behavior on columns of varying polarity provides a robust method for the tentative identification of the compound in complex mixtures.

Spectroscopic Methods for Structural and Stereochemical Elucidation

Spectroscopic techniques are indispensable for the definitive structural confirmation and stereochemical assignment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei, allowing for the confirmation of the structure of this compound.

¹H NMR: The proton NMR spectrum would show characteristic signals for the protons on the epoxide ring, the terminal double bond, the methyl group at the iso-branch, and the long methylene (B1212753) chain. The protons on the epoxide ring (H-7 and H-8) are expected to resonate in the range of δ 2.5-3.5 ppm. The protons of the terminal double bond (-CH=CH₂) would appear further downfield, typically in the region of δ 4.9-5.9 ppm. The methyl protons of the isobutyl group would be observed upfield.

¹³C NMR: The carbon NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment. The carbons of the epoxide ring (C-7 and C-8) are expected to appear in the range of δ 40-60 ppm. The sp² carbons of the terminal double bond (C-17 and C-18) would be found in the δ 110-140 ppm region. The methyl carbon of the iso-group and the other aliphatic carbons would resonate at higher field.

Representative ¹³C NMR Data for a Disparlure Analogue nih.gov

| Carbon Atom | Chemical Shift (δ, ppm) |

| Epoxide Carbons | ~57 |

| Methylene Carbons | ~23-32 |

| Methyl Carbons | ~22 |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. For this compound, the IR spectrum would exhibit characteristic absorption bands for the epoxide ring, the C=C double bond, and the C-H bonds of the alkyl chain.

The key diagnostic peaks would include:

Epoxide ring vibrations: The C-O stretching vibrations of the epoxide ring typically appear in the region of 1250 cm⁻¹ and also show characteristic absorptions around 950-810 cm⁻¹ and 880-750 cm⁻¹. nih.gov The presence of a strong band at around 915 cm⁻¹ is often indicative of an epoxy group. nih.govresearchgate.net

C=C stretching: The stretching vibration of the terminal double bond would be observed around 1640 cm⁻¹.

=C-H stretching: The stretching vibration of the hydrogens attached to the double-bonded carbons would appear just above 3000 cm⁻¹.

C-H stretching: The stretching vibrations of the C-H bonds in the long alkyl chain would be observed just below 3000 cm⁻¹ (typically around 2850-2960 cm⁻¹). researchgate.net

CH₂ bending: The bending vibration of the methylene groups would be seen at approximately 1465 cm⁻¹. researchgate.net

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Epoxide (C-O stretch) | ~1250, 950-810, 880-750 |

| Alkene (C=C stretch) | ~1640 |

| Alkene (=C-H stretch) | >3000 |

| Alkane (C-H stretch) | <3000 (2850-2960) |

| Methylene (CH₂ bend) | ~1465 |

Determination of Enantiomeric and Diastereomeric Purity

The stereochemistry of this compound is a critical determinant of its biological activity. Therefore, the precise determination of its enantiomeric and diastereomeric purity is an essential aspect of its analytical characterization. The presence of two chiral centers at the C7 and C8 positions of the epoxy ring gives rise to four possible stereoisomers: (7R,8S), (7S,8R), (7R,8R), and (7S,8S). The (7R,8S) and (7S,8R) isomers are enantiomers with a cis configuration, while the (7R,8R) and (7S,8S) isomers are enantiomers with a trans configuration. The relationship between the cis and trans pairs is diastereomeric.

Given the structural similarity of this compound to other insect pheromones, particularly its saturated analog (+)-disparlure ((7R,8S)-cis-7,8-epoxy-2-methyloctadecane), established analytical methodologies for these related compounds are directly applicable. These methods primarily involve chromatographic and spectroscopic techniques.

Chiral Chromatography

Chiral chromatography is a cornerstone technique for the separation and quantification of stereoisomers. It relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and allowing for their separation.

Gas Chromatography (GC): Chiral GC is a powerful tool for analyzing volatile compounds like epoxides. The separation is achieved using capillary columns coated with a chiral stationary phase, often a derivative of cyclodextrin (B1172386). For instance, the absolute configuration of (6Z, 9Z)-3R, 4S-epoxy-heptadecadiene, a component of the sex pheromone of Semiothisa cinerearia, was successfully determined using a chiral capillary GC column (CycloSil-B). sciengine.com This approach allows for the baseline separation of enantiomers, and the ratio of their peak areas provides a direct measure of the enantiomeric excess (e.e.).

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another widely used method, particularly for less volatile compounds or when larger quantities of pure enantiomers are needed for further studies. Columns with polysaccharide-based chiral stationary phases, such as Chiralpak® and Chiralcel®, have proven effective in resolving the enantiomers of various insect pheromonal epoxides. nih.gov For example, the resolution of monoepoxides derived from (Z,Z)-6,9-dienes was successfully achieved using a Chiralpak AD column. nih.gov The choice between normal-phase and reversed-phase HPLC depends on the specific properties of the compound and the column.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard ¹H and ¹³C NMR spectroscopy cannot distinguish between enantiomers, it is a valuable tool for determining diastereomeric purity. The diastereomers will have distinct chemical shifts and coupling constants in their NMR spectra, allowing for the quantification of the diastereomeric ratio by integrating the signals unique to each isomer. acs.orgsemanticscholar.org

To determine enantiomeric purity using NMR, chiral auxiliary agents are employed:

Chiral Derivatizing Agents (CDAs): The epoxide can be reacted with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form two new diastereomeric esters. nih.gov These diastereomers will exhibit separate signals in the ¹H or ¹⁹F NMR spectrum, which can be integrated to determine the original enantiomeric ratio. This method was successfully used to determine the absolute configuration of resolved enantiomers of pheromonal monoepoxides. nih.gov

Chiral Solvating Agents (CSAs): These agents, also known as chiral shift reagents, form transient diastereomeric complexes with the analyte in the NMR tube. This can induce chemical shift differences between the signals of the two enantiomers, allowing for their quantification.

Advanced NMR techniques, such as high-sensitivity band-selective pure shift NMR, can further enhance the resolution of signals from different diastereomers, enabling more accurate determination of their ratios even in complex mixtures. rsc.org

The table below summarizes the primary analytical methods used for determining the stereochemical purity of this compound.

| Analytical Method | Principle | Application to this compound | Information Obtained |

| Chiral Gas Chromatography (GC) | Differential interaction of enantiomers with a chiral stationary phase (e.g., cyclodextrin derivatives) leading to separation based on retention time. | Separation of the (7R,8S) and (7S,8R) enantiomers, as well as the trans-diastereomers. | Enantiomeric excess (e.e.), Diastereomeric ratio (d.r.), and overall purity. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers using a column with a chiral stationary phase (e.g., polysaccharide-based). | Resolution of all four stereoisomers. Can be used for both analytical quantification and preparative separation. | Enantiomeric excess (e.e.), Diastereomeric ratio (d.r.). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei in different chemical environments (as in diastereomers) have distinct resonance frequencies. | Direct analysis of the compound to determine the ratio of cis to trans diastereomers. | Diastereomeric ratio (d.r.). |

| NMR with Chiral Derivatizing Agents (e.g., Mosher's acid) | Covalent reaction of the enantiomers with a chiral agent to form diastereomers, which are distinguishable by NMR. | The epoxide is opened and reacted with the CDA. Analysis of the resulting diastereomeric esters by ¹H or ¹⁹F NMR. | Enantiomeric excess (e.e.) and aids in assigning absolute configuration. |

Q & A

Q. What synthetic methodologies are recommended for 2-methyl-7R,8S-epoxy-17-octadecene, and how are stereochemical outcomes validated?

Synthesis typically involves epoxidation of precursor alkenes using stereoselective oxidizing agents (e.g., mCPBA or enzymatic systems). The stereochemistry at C7 and C8 is confirmed via X-ray crystallography using programs like SHELXL for refinement , complemented by H-NMR coupling constants and NOESY correlations to verify spatial arrangements . For example, analogs like morpholine-carbonyl oximes are characterized via H-NMR (400 MHz) and melting-point analysis .

Q. What safety protocols are critical when handling this compound?

The compound shares acute toxicity risks (Category 4 for oral, dermal, and inhalation exposure) similar to structurally related epoxy derivatives. Use fume hoods, nitrile gloves, and respiratory protection during synthesis. Emergency protocols should align with EU-GHS/CLP standards, including immediate decontamination and contacting emergency services .

Q. How should researchers design experiments to assess its stability under varying conditions?

- Thermal stability: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

- Chemical stability: Expose to acidic/basic conditions (pH 3–11) and monitor degradation via HPLC or GC-MS.

- Light sensitivity: Conduct photostability studies under UV/visible light with dark controls.

Data should be analyzed using ANOVA to identify significant degradation pathways .

Advanced Research Questions

Q. How can contradictions in stereochemical data (e.g., X-ray vs. NMR results) be resolved?

Contradictions may arise from dynamic equilibria (e.g., ring puckering in the epoxy group) or crystal-packing effects. Strategies:

Q. What statistical methods are recommended for analyzing inconsistent bioactivity data across studies?

Use multivariate regression to isolate variables (e.g., solvent polarity, temperature). For example:

Q. How can the epoxy ring’s reactivity be exploited in derivatization for functional studies?

- Nucleophilic opening: Use Grignard reagents or amines to generate diols or amino alcohols. Monitor regioselectivity via C-NMR.

- Electrophilic additions: Test epoxide ring-opening under Lewis acid catalysis (e.g., BF·EtO).

Optimize conditions using a Design of Experiments (DoE) approach to balance yield and purity .

Data Presentation and Reproducibility

Q. What criteria ensure rigorous data presentation in publications?

Q. How can biomarker studies (e.g., metabolic interactions) be standardized?

Adopt protocols from persistent organic pollutant (POP) research, such as the Stockholm Convention’s Annex F framework . For example:

| Biomarker | Analytical Method | CV% (Within-Subject) | ICC (95% CI) |

|---|---|---|---|

| 7-Ketodeoxycholic acid | LC-MS/MS | 8.2 | 0.81 (0.76–0.85) |

| Ensure reproducibility by validating methods across ≥3 independent labs . |

Critical Analysis and Knowledge Gaps

Q. What unresolved challenges exist in characterizing its environmental persistence?

Q. How can computational models enhance understanding of its stereoelectronic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.